molecular formula C18H21N3O3S B2475289 4-methoxy-3-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide CAS No. 1797262-12-4

4-methoxy-3-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide

Cat. No.: B2475289
CAS No.: 1797262-12-4
M. Wt: 359.44
InChI Key: IBIDDOABKFAVRE-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine moiety, which is known for its biological activity and potential therapeutic applications. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system. This can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolo[2,3-b]pyridine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methoxy-3-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and have similar biological activities.

    Sulfonamide Derivatives: Compounds with sulfonamide groups that exhibit similar inhibitory effects on enzymes.

Uniqueness

4-methoxy-3-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for selective binding to molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14-13-16(6-7-17(14)24-2)25(22,23)20-10-4-11-21-12-8-15-5-3-9-19-18(15)21/h3,5-9,12-13,20H,4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDDOABKFAVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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